molecular formula C17H14ClNO3S B5848479 N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide

Cat. No.: B5848479
M. Wt: 347.8 g/mol
InChI Key: GIPYZJLLGGYENI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a phenyl ring that is further substituted with a chloro and methoxy group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of new sulfonamide derivatives with different substituents.

    Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can prevent the synthesis of folic acid, leading to the inhibition of bacterial growth. Additionally, the chloro and methoxy groups can enhance the compound’s binding affinity to its target enzymes, increasing its potency.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents.

    Sulfadiazine: Another antibiotic with a similar mechanism of action but different chemical structure.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has a similar sulfonamide backbone.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-17-9-7-14(11-16(17)18)19-23(20,21)15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPYZJLLGGYENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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